Ethyl 2-((4-(4-chlorophenyl)-6-(difluoromethyl)pyrimidin-2-yl)thio)acetate
Description
Ethyl 2-((4-(4-chlorophenyl)-6-(difluoromethyl)pyrimidin-2-yl)thio)acetate (CAS 938020-64-5) is a pyrimidine-based compound with the molecular formula C₁₅H₁₃ClF₂N₂O₂S and a molecular weight of 358.79 g/mol . Its structure features a 4-chlorophenyl group at position 4 of the pyrimidine ring, a difluoromethyl substituent at position 6, and a thioacetate ester moiety at position 2. The compound is synthesized via alkylation of 4-(4-chlorophenyl)pyrimidine-2-thiol with ethyl chloroacetate in the presence of potassium carbonate in acetone . It serves as a key intermediate in pharmaceutical and agrochemical research, with applications in developing bioactive molecules due to its sulfur-containing and halogenated substituents, which enhance metabolic stability and binding interactions .
Properties
IUPAC Name |
ethyl 2-[4-(4-chlorophenyl)-6-(difluoromethyl)pyrimidin-2-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF2N2O2S/c1-2-22-13(21)8-23-15-19-11(7-12(20-15)14(17)18)9-3-5-10(16)6-4-9/h3-7,14H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNROUFJPPNTKLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC(=CC(=N1)C(F)F)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-((4-(4-chlorophenyl)-6-(difluoromethyl)pyrimidin-2-yl)thio)acetate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various pathogens, and structure-activity relationships (SAR).
Chemical Structure
The compound features a pyrimidine core with a thioacetate moiety and a chlorophenyl substituent. The presence of difluoromethyl groups is noteworthy as they often enhance biological activity by increasing lipophilicity and altering metabolic stability.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, pyrimidine derivatives have shown effectiveness against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 μg/mL depending on the specific compound and its modifications .
Antiviral Activity
The antiviral potential of related pyrimidine derivatives has been documented extensively. This compound may share similar mechanisms of action, potentially inhibiting viral replication by targeting viral polymerases or proteases. For example, certain thiazolidinone derivatives have shown over 95% inhibition of NS5B RNA polymerase, suggesting that structural analogs could yield comparable results .
Anticancer Activity
Compounds containing the pyrimidine scaffold are increasingly recognized for their anticancer properties. Research indicates that modifications to the pyrimidine ring can lead to enhanced cytotoxicity against various cancer cell lines. For example, derivatives with specific substitutions have demonstrated IC50 values as low as 4.363 μM in human colon cancer cells . The presence of the chlorophenyl group may further augment this activity by enhancing interactions with cellular targets.
Structure-Activity Relationship (SAR)
The SAR analysis of similar compounds reveals critical insights into how structural modifications affect biological activity:
| Substituent | Effect on Activity | Reference |
|---|---|---|
| Chlorophenyl | Increases lipophilicity and potency | |
| Difluoromethyl | Enhances metabolic stability | |
| Thioacetate moiety | Improves solubility and bioavailability |
Case Studies
- In Vivo Studies : A study evaluating a related compound showed promising results in animal models for both antimicrobial and anticancer activities, demonstrating an acceptable safety profile at doses up to 2000 mg/kg without acute toxicity .
- Mechanistic Insights : Investigations into the mechanism of action revealed that similar compounds may inhibit key enzymes involved in cellular proliferation and viral replication, providing a dual therapeutic approach against infections and tumors .
Scientific Research Applications
Anticancer Activity
Recent studies have shown that compounds containing pyrimidine derivatives exhibit significant anticancer properties. Ethyl 2-((4-(4-chlorophenyl)-6-(difluoromethyl)pyrimidin-2-yl)thio)acetate may function as a promising candidate in cancer therapy due to its structural similarity to known anticancer agents. Research indicates that pyrimidine-based compounds can inhibit key enzymes involved in cancer cell proliferation, such as Poly (ADP-Ribose) Polymerase (PARP), which plays a critical role in DNA repair mechanisms .
Antimicrobial Properties
Pyrimidine derivatives have also been evaluated for their antimicrobial activities. This compound could potentially exhibit antibacterial and antifungal properties, making it suitable for further exploration as an antimicrobial agent . The synthesis of similar compounds has demonstrated effectiveness against various bacterial strains, suggesting that this compound might have comparable efficacy.
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process may include the formation of the pyrimidine core through cyclization reactions, followed by the introduction of the thioether moiety and subsequent esterification.
Table 1: Synthesis Overview
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Cyclization | 4-chlorophenyl compound, difluoromethyl reagent | Base catalyst |
| 2 | Thioether formation | Thiol compound | Heat |
| 3 | Esterification | Ethanol, acid catalyst | Reflux |
Biological Studies and Case Reports
Several studies have documented the biological effects of related pyrimidine compounds, providing insights into the potential applications of this compound.
Case Study: PARP Inhibition
A study highlighted the efficacy of pyrimidine derivatives in inhibiting PARP activity in human breast cancer cells, with IC50 values indicating moderate to high potency . This suggests that this compound could be explored as a lead compound for developing new PARP inhibitors.
Case Study: Antimicrobial Activity
Research on structurally similar compounds has shown promising results against Gram-positive and Gram-negative bacteria, indicating that this compound may possess similar antimicrobial properties . Further testing is required to establish its efficacy and safety profile.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs of Ethyl 2-((4-(4-chlorophenyl)-6-(difluoromethyl)pyrimidin-2-yl)thio)acetate, highlighting key differences in substituents, synthesis, and properties:
Key Structural and Functional Differences:
Halogenation vs. Fluorination: The difluoromethyl group in the target compound enhances metabolic stability compared to non-fluorinated analogs (e.g., Ethyl 2-[(4-(4-chlorophenyl)pyrimidin-2-yl)thio]acetate) . Fluorine atoms reduce susceptibility to oxidative degradation, a common issue with methoxy-substituted analogs (e.g., Ethyl {[4-(4-methoxyphenyl)pyrimidin-2-yl]thio}acetate) .
Thioacetate vs. Acetate :
- The thioether linkage in the target compound allows for nucleophilic substitution or disulfide bond formation, unlike Ethyl 2-(6-chloro-2-(4-chlorophenyl)pyrimidin-4-yl)acetate, which lacks sulfur .
Heterocyclic Modifications :
- Compounds like Ethyl 2-[6-(4-chlorophenyl)sulfanylpurin-9-yl]acetate (CAS 1372784-40-1) replace pyrimidine with purine, altering biological target specificity due to purine’s role in nucleotide metabolism .
Synthetic Accessibility :
- The target compound’s synthesis is straightforward compared to derivatives requiring specialized reagents (e.g., thietan-3-yloxy in Compound 1 ). However, its discontinuation in some catalogs suggests scalability or stability issues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
